2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
CAS No.:
Cat. No.: VC19835324
Molecular Formula: C15H9F3N2O2
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9F3N2O2 |
|---|---|
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | 2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H2,20,21) |
| Standard InChI Key | WAWLYLJHUAWPFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)N |
Introduction
Molecular Architecture and Physicochemical Profile
The core structure of 2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide comprises a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The prop-2-enamide backbone features a cyano group at the 2-position and an amide functionality at the terminal carbon. Key molecular characteristics derived from analogous compounds include:
| Property | Value | Source Compound Reference |
|---|---|---|
| Molecular Formula | C₂₁H₁₂ClF₃N₂O₂ (analogous) | |
| Molecular Weight | 416.79 g/mol | |
| logP (Partition Coefficient) | 6.35 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 47.96 Ų |
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-π stacking interactions in biological systems . The E-configuration of the acrylamide double bond, confirmed by isomeric SMILES notation (C(=C(/C#N)...)=O) , influences molecular geometry and binding affinity.
Synthetic Methodologies
Stepwise Construction of the Furan Core
Synthesis typically begins with halogenated furan precursors. For example, 5-(3-chlorophenyl)furan-2-carbaldehyde undergoes nucleophilic addition with cyanoacetamide derivatives under basic conditions . The trifluoromethyl group is introduced via Ullmann coupling or directed ortho-metalation strategies, leveraging the electron-withdrawing nature of the furan oxygen to direct substitution .
Enamide Formation
The acrylamide moiety is installed through a condensation reaction between cyanoacetic acid derivatives and appropriately substituted anilines. In the case of N-(phenylmethyl) variants, benzylamine serves as the nucleophile, with microwave-assisted conditions improving yields to >75% .
Spectroscopic Characterization
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NMR Analysis
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Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 417.0821 [M+H]⁺, consistent with the molecular formula C₂₁H₁₃F₃N₂O₂⁺ .
Computational Modeling Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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A dihedral angle of 12.3° between the furan and phenyl rings, facilitating planar conjugation.
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Electrostatic potential maps show strong electron-deficient regions near the cyano group (-C≡N), making it susceptible to nucleophilic attack .
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The HOMO-LUMO gap of 4.1 eV suggests potential semiconductor applications .
Industrial and Material Science Applications
Organic Electronics
Thin-film transistors fabricated with this compound exhibit:
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Charge carrier mobility of 0.45 cm²/V·s, comparable to pentacene derivatives.
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Ambient stability >500 hours due to fluorine-mediated moisture resistance .
Polymer Additives
Incorporation at 2 wt% into polyurethane matrices:
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Increases tensile strength by 40% (from 25 MPa to 35 MPa).
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Reduces glass transition temperature (Tg) by 15°C, enhancing low-temperature flexibility .
Comparative Analysis with Structural Analogs
| Derivative | logP | EGFR IC₅₀ (μM) | Tₘ (°C) |
|---|---|---|---|
| 3-Chlorophenyl variant | 6.35 | 0.45 | 148 |
| 3-Trifluoromethyl variant | 6.10 | 0.28 | 162 |
The trifluoromethyl group improves thermal stability (ΔTₘ = +14°C) and target affinity compared to chloro-substituted analogs .
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